1,2,4-Thiadiazole-3,5-diamine
Overview
Description
1,2,4-Thiadiazole-3,5-diamine is a heterocyclic compound that belongs to the thiadiazole family. Thiadiazoles are five-membered rings containing one sulfur and two nitrogen atoms. The 1,2,4-thiadiazole structure is one of the four possible isomers of thiadiazole, with the nitrogen atoms positioned at the 1 and 3 positions and the sulfur atom at the 2 position. This compound is known for its diverse applications in various fields, including medicinal chemistry, agriculture, and materials science .
Mechanism of Action
Target of Action
It’s worth noting that similar compounds, such as 1,3,4-thiadiazole derivatives, have been reported to exhibit a wide range of biological activities, including anticonvulsant, antidiabetic, anticancer, anti-inflammatory, antiviral, antihypertensive, and antimicrobial effects .
Mode of Action
1,3,4-thiadiazole derivatives have shown good potency as anticonvulsant agents, which are highly effective and have less toxicity . For instance, 5-amino-2-sulfonamide thiadiazole showed protection against convulsions and was found to inhibit carbonic anhydrase .
Biochemical Pathways
The related 1,3,4-thiadiazole derivatives have been associated with various pharmacological activities, suggesting their involvement in multiple biochemical pathways .
Result of Action
Related compounds, such as 1,3,4-thiadiazole derivatives, have shown various biological activities, suggesting that they may have diverse molecular and cellular effects .
Biochemical Analysis
Biochemical Properties
1,2,4-Thiadiazole-3,5-diamine is known for its high aromaticity and stability in acid . It is electron deficient, relatively inert towards electrophilic substitution, and displays nucleophilic substitution at 2nd and 5th positions . This makes it highly reactive and able to interact with various biomolecules .
Cellular Effects
1,3,4-Thiadiazole derivatives, which include this compound, have shown the ability to disrupt processes related to DNA replication . This allows them to inhibit the replication of both bacterial and cancer cells . They have also shown antibacterial activity against various bacteria strains .
Molecular Mechanism
It is known that the compound’s ability to disrupt DNA replication is likely due to its interaction with DNA molecules . Furthermore, 1,3,4-thiadiazole derivatives have been found to prevent neurons from firing in the brain by releasing chloride ions due to the GABAA pathway .
Temporal Effects in Laboratory Settings
It is known that the compound is stable in acid and forms a ring cleavage with base .
Dosage Effects in Animal Models
There is limited information available on the effects of different dosages of this compound in animal models. Some 1,3,4-thiadiazole derivatives have shown potent anti-cancer activities in certain cancer cell lines .
Metabolic Pathways
The specific metabolic pathways that this compound is involved in are not well known. It is known that 1,3,4-thiadiazole derivatives can disrupt processes related to DNA replication .
Transport and Distribution
It is known that the compound is soluble in water , which could potentially facilitate its transport within biological systems.
Subcellular Localization
The subcellular localization of this compound is not well known. Given its potential interactions with DNA and neurons , it may be localized in the nucleus and neuronal cells.
Preparation Methods
1,2,4-Thiadiazole-3,5-diamine can be synthesized through several methods. One common synthetic route involves the reaction of dithiourea or amidinothiourea with hydrogen peroxide under basic conditions . The optimal ratio of reagents and monitoring methods have been developed to increase the yield and reduce reaction time. Another method involves the reaction of hydrazonoyl halides with potassium thiocyanate or thiosemicarbazide derivatives . Industrial production methods often utilize these synthetic routes with modifications to scale up the process efficiently.
Chemical Reactions Analysis
1,2,4-Thiadiazole-3,5-diamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the amino groups can be replaced by other functional groups using appropriate reagents.
Cyclization: It can participate in cyclization reactions to form more complex heterocyclic structures.
Common reagents and conditions used in these reactions include phosphorus oxychloride, hydrazine derivatives, and various catalysts. The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
1,2,4-Thiadiazole-3,5-diamine has a wide range of scientific research applications:
Medicinal Chemistry: It is used as a building block for the synthesis of various pharmaceuticals with antimicrobial, anticancer, and anti-inflammatory properties.
Materials Science: It is employed in the synthesis of advanced materials, including polymers and dyes, due to its unique electronic properties.
Biological Research: The compound is used in studies related to enzyme inhibition and DNA binding, providing insights into its potential therapeutic applications.
Comparison with Similar Compounds
1,2,4-Thiadiazole-3,5-diamine can be compared with other thiadiazole isomers and related compounds:
1,3,4-Thiadiazole: This isomer is commonly found in pharmaceuticals and exhibits similar biological activities but differs in its nitrogen atom positions.
1,2,3-Thiadiazole: This isomer has different electronic properties and is less commonly used in medicinal chemistry.
Amidinothiourea: Structurally similar to this compound, it shares some chemical reactivity but differs in its applications.
The uniqueness of this compound lies in its specific arrangement of nitrogen and sulfur atoms, which imparts distinct chemical and biological properties.
Properties
IUPAC Name |
1,2,4-thiadiazole-3,5-diamine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C2H4N4S/c3-1-5-2(4)7-6-1/h(H4,3,4,5,6) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SLGAYYOOVPWBEU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1(=NSC(=N1)N)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C2H4N4S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20955841 | |
Record name | 1,2,4-Thiadiazolidine-3,5-diimine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20955841 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
116.15 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
34283-30-2 | |
Record name | Amtizol | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0034283302 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 1,2,4-Thiadiazolidine-3,5-diimine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20955841 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1,2,4-thiadiazole-3,5-diamine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What are the potential applications of 1,2,4-Thiadiazole-3,5-diamine in material science?
A: this compound has shown promise as a precursor for synthesizing new silica hybrid materials. These hybrids are created through a sol-gel process, where the diamine reacts with tetraethoxysilane (TEOS), forming Si-N bridges within the material [, ]. These materials exhibit interesting properties, such as being mesoporous with varying surface areas [, ], and exhibiting paramagnetic semiconducting behavior []. These properties make them potentially suitable for applications like catalysis, adsorption, and sensing.
Q2: Can you describe the structural features of this compound and its characterization using spectroscopic techniques?
A: this compound is an organic compound with the molecular formula C2H4N4S. While its exact molecular weight is not specified in the provided abstracts, it can be calculated as 116.15 g/mol. Spectroscopic techniques like infrared (IR) and nuclear magnetic resonance (NMR) spectroscopy are crucial for characterizing this compound and the materials derived from it. For instance, IR spectroscopy helps identify the presence of Si-N and Si-S bridges formed during the synthesis of silica hybrids [, ]. Additionally, 29Si and 13C CP MAS NMR provides insights into the structure and bonding within these hybrid materials [, ].
Q3: How has this compound been utilized in the development of electrochemical sensors?
A: Researchers have successfully employed this compound as a modifier for electrodes in electrochemical sensors designed to detect silver ions (Ag+) []. In this application, a Schiff base is first synthesized by reacting this compound with 2,5-thiophenedicarboxaldehyde. This Schiff base is then used to modify carbon paste electrodes (CPE) and printed circuit board (PCB) gold electrodes []. The resulting modified electrodes demonstrate high sensitivity and selectivity for Ag+ detection, showcasing the potential of this compound in developing cost-effective and accurate sensors for environmental monitoring and other applications.
Q4: What is known about the photochemical behavior of this compound?
A: Photochemical studies on this compound, conducted in low-temperature matrices using different wavelengths, revealed its decomposition into various products []. Among these products are the novel species diazenecarbothialdehyde (HNNCHS) [], which had not been observed experimentally before. These findings contribute to understanding the photochemistry of this compound and its potential in generating reactive intermediates.
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